Methyl 3-(aminomethyl)-5-hydroxybenzoate
Description
Overview of Benzoate (B1203000) Ester Scaffolds in Synthetic Chemistry
Benzoate esters are a class of organic compounds that feature prominently in the realm of synthetic chemistry. nih.gov The inherent stability of the ester functional group, coupled with the aromatic nature of the benzene (B151609) ring, makes the benzoate scaffold a versatile building block for the construction of more complex molecules. In organic synthesis, benzoate esters are often utilized as key intermediates and starting materials for a wide range of chemical transformations.
The reactivity of the benzoate scaffold can be modulated by the presence of various substituents on the aromatic ring. These substituents can influence the electron density of the ring and the reactivity of the ester group, thereby directing the course of chemical reactions. The ability to introduce a diverse array of functional groups onto the benzoate core allows for the fine-tuning of the molecule's physical and chemical properties.
| Property | Description |
| Versatility | Serves as a foundational structure for synthesizing a wide range of more complex molecules. |
| Stability | The ester group and aromatic ring provide a stable core for further chemical modifications. |
| Modifiability | The aromatic ring can be functionalized with various substituents to alter the molecule's properties. |
Significance of Aminomethyl Functionality in Organic Molecules
The aminomethyl group (–CH₂NH₂) is a crucial functional group in organic chemistry, imparting significant changes to the physicochemical properties of a molecule. Its presence can influence a compound's polarity, basicity, and ability to form hydrogen bonds. These characteristics are of particular importance in the context of medicinal chemistry, where the interactions between a drug molecule and its biological target are paramount.
The introduction of an aminomethyl group can enhance the aqueous solubility of a compound, a desirable attribute for drug candidates. Furthermore, the amino group can act as a proton acceptor, allowing it to participate in acid-base interactions. This functionality is often a key feature in the design of molecules intended to interact with biological systems, as it can facilitate binding to enzymes and receptors. The strategic placement of an aminomethyl group on a molecular scaffold is a common strategy employed by medicinal chemists to optimize the pharmacokinetic and pharmacodynamic profiles of a lead compound.
Academic Rationale for Investigating Methyl 3-(aminomethyl)-5-hydroxybenzoate
The academic interest in a specific molecule like this compound stems from the unique combination of its constituent functional groups and their potential for synergistic or novel properties. The rationale for its investigation can be understood by considering the individual contributions of the hydroxy, aminomethyl, and methyl benzoate moieties, all attached to a central benzene ring.
The presence of both a hydroxyl group (a hydrogen bond donor and potential antioxidant) and an aminomethyl group (a basic and hydrogen bond accepting site) on the same aromatic ring creates a molecule with potential for diverse intermolecular interactions. This substitution pattern is of interest in fields such as medicinal chemistry and materials science. For instance, compounds with similar functionalities have been explored for their potential as enzyme inhibitors or as building blocks for polymers with specific properties.
The specific arrangement of these groups in this compound—a meta-relationship between the aminomethyl and the other two substituents—is also of academic importance. This particular isomer may exhibit different biological activities or material properties compared to its ortho or para counterparts. Research into this molecule could therefore provide valuable insights into structure-activity relationships within this class of compounds. The synthesis of this specific isomer also presents a challenge and an opportunity for the development of new synthetic methodologies.
Historical Context and Evolution of Research on Related Compounds
While specific research on this compound is not extensively documented in publicly available literature, the historical context of its constituent parts provides a basis for understanding its potential significance. The study of hydroxybenzoic acids and their esters, such as the parabens (esters of p-hydroxybenzoic acid), has a long history, primarily in the context of their use as preservatives in the food, cosmetic, and pharmaceutical industries. ijrdt.org
The investigation of aminobenzoic acids has also been a rich field of research. Para-aminobenzoic acid (PABA), for instance, was recognized as a B-complex vitamin and has been a foundational molecule in the development of sulfonamide antibacterial drugs. nih.gov The synthesis and study of various esters of aminobenzoic acid have been driven by the search for new local anesthetics and other therapeutic agents. google.com
The combination of these two areas of research—hydroxybenzoates and aminobenzoic acids—has led to the exploration of aminohydroxybenzoic acids and their derivatives. For example, 2-hydroxy-4-aminobenzoic acid is a known intermediate in the synthesis of dyes and pharmaceuticals. google.com The evolution of synthetic methods, such as the Mannich reaction for the aminomethylation of phenols, has provided the tools to create more complex structures like this compound, opening up new avenues for research into their properties and potential applications. researchgate.net The investigation of such molecules is a logical progression in the ongoing exploration of the chemical space defined by substituted benzoic acids.
Structure
2D Structure
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
methyl 3-(aminomethyl)-5-hydroxybenzoate |
InChI |
InChI=1S/C9H11NO3/c1-13-9(12)7-2-6(5-10)3-8(11)4-7/h2-4,11H,5,10H2,1H3 |
InChI Key |
CTYFZFJGDIFESC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)CN)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Methyl 3 Aminomethyl 5 Hydroxybenzoate
Strategies for the Regioselective Introduction of the Aminomethyl Group
The primary challenge in synthesizing Methyl 3-(aminomethyl)-5-hydroxybenzoate lies in the regioselective introduction of the aminomethyl group at the C3 position of a 5-hydroxybenzoate scaffold. The hydroxyl group at C5 is an ortho-, para-director for electrophilic aromatic substitution, activating the C2, C4, and C6 positions. The methyl carboxylate group is a deactivating meta-director. Therefore, direct electrophilic substitution at C3 is not straightforward. The following sections explore various strategies to achieve this specific substitution pattern.
The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, formaldehyde, and a primary or secondary amine, which introduces an aminomethyl group onto the active hydrogen compound. researchgate.net In the context of a 3-hydroxybenzoate substrate, the phenolic ring serves as the nucleophile. The regioselectivity is governed by the electronic effects of the existing substituents.
For a substrate like methyl 3-hydroxybenzoate, the hydroxyl group strongly activates the ortho (C2, C4) and para (C6) positions for electrophilic attack. The iminium ion, the electrophile in the Mannich reaction, will preferentially attack these activated positions. Achieving substitution at the C3 position via a standard Mannich reaction is therefore synthetically challenging and generally not a preferred route due to unfavorable regiochemistry. However, variations of the Mannich reaction under specific catalytic conditions, such as using Brønsted acids, have been shown to favor ortho-aminomethylation of phenols, which could potentially be adapted for specific isomers. nih.gov
Table 1: Representative Conditions for Mannich-type Reactions on Phenolic Compounds
| Substrate | Amine | Aldehyde | Catalyst/Solvent | Key Outcome |
|---|---|---|---|---|
| Phenol | Dimethylamine | Formaldehyde | Aqueous media | Ortho- and para-aminomethylation |
| 3-Acetyl-7-hydroxycoumarin | Secondary Amines | Formaldehyde | Acidic or Neutral | Regioselective aminomethylation, position depends on pH |
| Electron-rich Phenols | N,O-acetals | - | CF3COOH | High ortho-selectivity for aminomethylation nih.gov |
Reductive amination is a versatile two-step method that involves the formation of an imine or iminium ion from a carbonyl compound and an amine, followed by reduction to the corresponding amine. harvard.edu This approach circumvents the regioselectivity issues of direct aminomethylation by starting with a precursor where the carbon skeleton is already in place, namely a formyl group at the desired position.
Table 2: General Conditions for Reductive Amination of Aromatic Aldehydes
| Aldehyde Substrate | Amine Source | Reducing Agent | Solvent | Typical Yield |
|---|---|---|---|---|
| Aromatic Aldehyde | Ammonia (B1221849) (aq. or as NH4OAc) | Sodium Triacetoxyborohydride (B8407120) (STAB) | Dichloroethane (DCE) / Methanol (B129727) | High harvard.edu |
| Aromatic Aldehyde | Ammonia | H2 / Catalyst (e.g., Pd/C, Raney Ni) | Methanol / Ethanol | Good to Excellent dtu.dk |
| Aromatic Aldehyde | Ammonium (B1175870) Formate | - (Leuckart Reaction) | Formic Acid | Variable wikipedia.org |
This strategy is a two-step process involving the introduction of a formyl (-CHO) group onto the aromatic ring, followed by its conversion to an aminomethyl (-CH2NH2) group. The success of this sequence hinges on the ability to regioselectively formylate the starting material, methyl 3-hydroxybenzoate.
Standard electrophilic formylation methods like the Vilsmeier-Haack wikipedia.orgorganic-chemistry.org and Reimer-Tiemann wikipedia.orgunacademy.com reactions are typically directed by activating groups. For methyl 3-hydroxybenzoate, these reactions would favor substitution at the C2, C4, and C6 positions, ortho and para to the hydroxyl group. For example, the Reimer-Tiemann reaction is well-known for its high ortho-selectivity in formylating phenols. wikipedia.orgquora.com Achieving formylation at the C3 position is therefore challenging. However, specific ortho-formylation methodologies have been developed. For instance, a process involving magnesium chloride and triethylamine (B128534) with paraformaldehyde has been used to synthesize methyl 4-formyl-3-hydroxybenzoate from methyl 3-hydroxybenzoate, demonstrating that formylation ortho to the hydroxyl group is feasible. chemicalbook.com A similar directed approach would be necessary to achieve the desired 3,5-substitution pattern.
Once the formyl group is in place, its reduction to a primary amine can be achieved through the reductive amination process described in the previous section or by first converting the aldehyde to an oxime followed by reduction.
Total Synthesis of this compound: Convergent and Linear Routes
The total synthesis of a complex molecule can be approached through two primary strategies: linear and convergent synthesis.
Selective protection of one hydroxyl group.
Esterification of the carboxylic acid.
Conversion of the remaining hydroxyl group to a leaving group.
Substitution with an amino precursor (e.g., azide (B81097) or phthalimide).
Reduction to the aminomethyl group.
Deprotection of the hydroxyl group.
Fragment 1 Synthesis: Preparation of a protected methyl 3-bromo-5-hydroxybenzoate.
Fragment 2 Synthesis: Preparation of an aminomethylating agent.
Coupling: A palladium-catalyzed cross-coupling reaction to join the two fragments, followed by deprotection.
The table below compares the two synthetic strategies.
| Feature | Linear Synthesis | Convergent Synthesis |
| Strategy | Stepwise modification of a single starting material. | Independent synthesis of fragments followed by coupling. |
| Overall Yield | Tends to be lower, as yields are multiplicative over many steps. youtube.com | Generally higher, as the longest linear sequence is shorter. wikipedia.org |
| Efficiency | Can be less efficient and time-consuming for complex targets. youtube.com | More efficient for complex molecules, allows for parallel work. |
| Flexibility | A failure in a late step compromises the entire synthesis. | A failed fragment synthesis does not waste the other fragment. |
This table outlines the key differences between linear and convergent synthetic strategies.
Green Chemistry Principles in Synthesis: Microwave and Ultrasound-Assisted Methods
Modern synthetic chemistry increasingly emphasizes the principles of green chemistry, aiming to reduce waste, energy consumption, and the use of hazardous substances. mdpi.comrepec.orgresearchgate.net Microwave and ultrasound irradiation are two key technologies that align with these principles.
Microwave-assisted synthesis utilizes microwave energy to heat reactions directly and efficiently. rsc.org This "volumetric heating" often leads to dramatic reductions in reaction times, from hours to minutes, and can improve product yields and purity. nih.govtandfonline.commdpi.com For the synthesis of this compound, microwave irradiation could be applied to several steps, such as the esterification of the benzoic acid precursor, or the amination of an aryl halide. nih.govtandfonline.com Reports have shown successful microwave-assisted synthesis of anilines and phenols from activated aryl halides in aqueous solutions, eliminating the need for organic solvents and metal catalysts. nih.govtandfonline.com
Ultrasound-assisted synthesis (sonochemistry) employs high-frequency sound waves to induce acoustic cavitation—the formation, growth, and collapse of microscopic bubbles. youtube.com This process generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and reaction rates. youtube.com Sonochemistry can be particularly effective in heterogeneous reactions, such as those involving metal catalysts. For instance, ultrasound can enhance the generation of hydroxyl radicals in Fenton-like reactions, which could be relevant for hydroxylation steps. nih.gov It can also be used to improve the efficiency of enzymatic hydrolysis in certain applications. nih.gov
| Method | Principle | Advantages in Synthesis | Potential Application |
| Microwave Irradiation | Dielectric heating of polar molecules. rsc.org | Rapid reaction rates, higher yields, reduced side products, improved energy efficiency. nih.govmdpi.com | Esterification, amination, hydroxylation. nih.govtandfonline.com |
| Ultrasound Irradiation | Acoustic cavitation creates localized high energy. youtube.com | Enhanced mass transfer, surface activation of catalysts, initiation of radical reactions. youtube.comnih.gov | Catalytic reactions, hydroxylation, sludge disintegration. nih.gov |
This table compares the principles and benefits of microwave and ultrasound-assisted synthesis.
Catalytic Systems in Synthesis: Metal-Mediated and Organocatalytic Approaches
Catalysis is fundamental to modern organic synthesis, offering pathways to perform transformations with high efficiency and selectivity while minimizing waste. Both metal-based and organic catalysts offer powerful tools for constructing this compound.
Metal-Mediated Approaches: Transition metals, particularly palladium, copper, and iron, are widely used to catalyze the formation of C-C, C-N, and C-O bonds. A key strategy that has gained prominence is C-H bond activation/functionalization. acs.orgrsc.orgrsc.org This method allows for the direct conversion of a C-H bond into a new functional group, bypassing the need for pre-functionalization (e.g., halogenation) and thus improving atom economy. rsc.org For example, a late-stage hydroxylation of a methyl 3-(aminomethyl)benzoate precursor could be achieved using an iron or copper catalyst with an oxidant like H₂O₂. researchgate.netnih.govrsc.org Such reactions can be guided by directing groups already present on the molecule to achieve high regioselectivity. acs.org
Organocatalytic Approaches: Organocatalysis uses small organic molecules to accelerate chemical reactions. This field has emerged as a powerful alternative to metal catalysis, avoiding issues of metal toxicity and cost. nih.gov Organocatalysts can be used for a wide range of transformations, including asymmetric reactions to produce chiral molecules. wisc.edu In the context of synthesizing the target molecule, an organocatalyst could be employed in a Mannich-type reaction to introduce the aminomethyl fragment enantioselectively, should a chiral analogue be desired. wisc.edu The aza-Morita-Baylis-Hillman reaction, for instance, is an atom-economical, organocatalyzed method for forming C-C bonds to create functionalized β-amino acid derivatives. nih.gov
| Catalytic System | Catalyst Examples | Key Transformations | Advantages |
| Metal-Mediated | Palladium (Pd), Copper (Cu), Iron (Fe), Rhodium (Rh) | Cross-coupling, C-H activation/hydroxylation, amination. acs.org | High efficiency, broad substrate scope, enables difficult transformations. nih.gov |
| Organocatalytic | Proline, Chiral Amines, Phosphines | Asymmetric synthesis, Mannich reactions, Michael additions, aza-MBH reactions. nih.govwisc.edu | Avoids toxic/expensive metals, mild reaction conditions, enables enantioselectivity. nih.gov |
This table summarizes key features of metal-mediated and organocatalytic systems applicable to the synthesis.
Spectroscopic Characterization Techniques for Structural Elucidation of Methyl 3 Aminomethyl 5 Hydroxybenzoate in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the most powerful technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides atom-specific information about the chemical environment, bonding, and spatial relationships within a molecule.
Proton NMR (¹H NMR) spectroscopy provides crucial information about the number of different types of protons, their chemical environments, and the connectivity between adjacent protons. For Methyl 3-(aminomethyl)-5-hydroxybenzoate, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the aminomethyl group, the methyl ester group, the amino protons, and the hydroxyl proton.
The aromatic region would display signals for the three protons on the benzene (B151609) ring. The proton at position 4 (H-4) is expected to be a triplet, while the protons at positions 2 (H-2) and 6 (H-6) would likely appear as finely split singlets or triplets, depending on the coupling constants. The benzylic protons of the aminomethyl (-CH₂-) group would typically appear as a singlet, integrating to two protons. The methyl ester (-OCH₃) protons would also produce a sharp singlet, integrating to three protons. The protons of the primary amine (-NH₂) and the hydroxyl (-OH) group are often broad singlets and their chemical shifts can be highly dependent on solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Aromatic H-2 | 7.0 - 7.2 | s (singlet) or t (triplet) | 1H |
| Aromatic H-4 | 6.8 - 7.0 | t (triplet) | 1H |
| Aromatic H-6 | 6.6 - 6.8 | s (singlet) or t (triplet) | 1H |
| Aminomethyl (-CH₂-) | ~3.8 - 4.0 | s (singlet) | 2H |
| Methyl Ester (-OCH₃) | ~3.9 | s (singlet) | 3H |
| Hydroxyl (-OH) | 5.0 - 9.0 (variable) | br s (broad singlet) | 1H |
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms in a molecule and provides information about their chemical environment. The spectrum for this compound would be expected to show nine distinct signals, corresponding to each unique carbon atom in the structure.
The carbonyl carbon (C=O) of the ester group would appear furthest downfield. The six aromatic carbons would have distinct chemical shifts influenced by their substituents (-OH, -COOCH₃, -CH₂NH₂). The carbon attached to the hydroxyl group (C-5) and the carbon attached to the ester group (C-1) would be significantly shifted. The aminomethyl carbon (-CH₂-) and the methyl ester carbon (-OCH₃) would appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | 165 - 168 |
| Aromatic C-5 (-OH) | 155 - 158 |
| Aromatic C-3 (-CH₂NH₂) | 140 - 143 |
| Aromatic C-1 (-COOCH₃) | 130 - 133 |
| Aromatic C-6 | 115 - 118 |
| Aromatic C-2 | 112 - 115 |
| Aromatic C-4 | 108 - 111 |
| Methyl Ester (-OCH₃) | 51 - 53 |
While 1D NMR provides fundamental data, 2D NMR techniques are essential for assembling the complete molecular structure by establishing correlations between nuclei. science.govyoutube.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In this compound, COSY would primarily show correlations between the coupled aromatic protons (H-2, H-4, and H-6), helping to confirm their relative positions on the ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons directly to the carbon atoms they are attached to (one-bond ¹H-¹³C correlations). columbia.edu This is crucial for definitively assigning carbon signals. Key correlations would include:
The aromatic protons (H-2, H-4, H-6) to their respective carbons (C-2, C-4, C-6).
The aminomethyl protons to the -CH₂- carbon.
The methyl ester protons to the -OCH₃ carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is vital for connecting different parts of the molecule. columbia.edu Key HMBC correlations for confirming the structure would include:
Correlations from the methyl ester protons (-OCH₃) to the carbonyl carbon (C=O) and the aromatic C-1.
Correlations from the aminomethyl protons (-CH₂-) to the aromatic carbons C-3, C-2, and C-4.
Correlations from the aromatic proton H-2 to carbons C-4, C-6, and the carbonyl carbon.
Table 3: Key Expected 2D NMR Correlations for Structural Confirmation
| 2D NMR Experiment | Correlating Nuclei | Information Provided |
|---|---|---|
| COSY | Aromatic H-4 ↔ Aromatic H-2 & H-6 | Confirms J-coupling pathways and relative positions of aromatic protons. |
| HSQC | Methyl (-OCH₃) ¹H ↔ Methyl (-OCH₃) ¹³C | Confirms the direct attachment of protons to their respective carbons. |
| HSQC | Aminomethyl (-CH₂-) ¹H ↔ Aminomethyl (-CH₂-) ¹³C | Confirms the direct attachment of protons to their respective carbons. |
| HMBC | Methyl (-OCH₃) ¹H ↔ Carbonyl (C=O) ¹³C | Connects the methyl group to the ester functionality. |
| HMBC | Aminomethyl (-CH₂-) ¹H ↔ Aromatic C-3 ¹³C | Confirms the attachment point of the aminomethyl group to the benzene ring. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. nih.gov
ESI-MS is a soft ionization technique that is particularly useful for polar and non-volatile molecules. For this compound (molecular formula C₉H₁₁NO₃, molecular weight 181.19 g/mol ), ESI-MS in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺.
Expected [M+H]⁺ ion: m/z 182.08 This high-resolution mass measurement allows for the confirmation of the elemental composition of the molecule. Further analysis using tandem mass spectrometry (MS/MS) would involve fragmenting the [M+H]⁺ ion to produce characteristic daughter ions, which can help confirm the structure. Plausible fragmentation pathways could include the loss of methanol (B129727) (CH₃OH) or the cleavage of the C-C bond between the aromatic ring and the aminomethyl group.
GC-MS combines gas chromatography for separating components of a mixture with mass spectrometry for their detection and identification. It is a powerful tool for assessing the purity of a sample and confirming its identity. phcogj.com
For a polar compound like this compound, derivatization (e.g., silylation) of the -OH and -NH₂ groups may be necessary to increase its volatility for GC analysis. The resulting mass spectrum, typically generated by electron ionization (EI), would show a molecular ion peak (M⁺) at m/z 181, along with a series of fragment ions. EI is a higher-energy ionization technique than ESI, leading to more extensive fragmentation. This fragmentation pattern serves as a chemical "fingerprint" that can be compared to library spectra for identification. Key fragments would likely arise from the loss of a methoxy (B1213986) radical (•OCH₃) from the ester, or the cleavage of the aminomethyl group.
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The analysis is based on the principle that molecular bonds vibrate at specific frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes.
For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its primary functional groups: a hydroxyl (-OH), a primary amine (-NH2), an ester (C=O, C-O), and a substituted aromatic ring. While a specific experimental spectrum for this exact compound is not widely published, the expected absorption regions can be predicted based on extensive databases and the analysis of similar molecules. nist.govdocbrown.info
Expected Infrared Absorption Bands for this compound
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Phenolic -OH | O-H Stretch | 3500–3200 | Strong, Broad |
| Primary Amine -NH₂ | N-H Stretch | 3500–3250 | Medium (two bands) |
| Methyl Ester C=O | C=O Stretch | 1730–1715 | Strong |
| Aromatic Ring | C=C Stretch | 1600–1450 | Medium to Weak |
| Ester/Phenol C-O | C-O Stretch | 1300–1000 | Strong |
| Aromatic C-H | C-H Stretch | 3100–3000 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for characterizing compounds containing chromophores—parts of a molecule that absorb light in the UV or visible regions. The primary chromophore in this compound is the substituted benzene ring.
The absorption of UV light excites electrons from a lower energy ground state to a higher energy excited state. The benzene ring exhibits characteristic π → π* transitions. The presence of substituents (auxochromes) such as the hydroxyl (-OH), aminomethyl (-CH₂NH₂), and methyl ester (-COOCH₃) groups on the benzene ring can shift the wavelength of maximum absorption (λmax) and alter the molar absorptivity (ε). scientific.net The -OH and -NH₂ groups are strong activating groups that typically cause a bathochromic shift (a shift to longer wavelengths).
Studies on structurally similar compounds, such as p-hydroxybenzoic acid and its esters, show wide absorption bands in the 200 to 400 nm region. nist.gov For instance, various hydroxybenzoate derivatives exhibit strong absorption maxima related to π→π* transitions, which are influenced by both the substituents and the solvent used. researchgate.netnih.gov For this compound, one would expect to observe characteristic absorption bands typical of a substituted benzene ring, likely with maxima shifted due to the electronic effects of the attached functional groups.
Predicted UV-Vis Absorption Data for this compound
| Transition Type | Chromophore | Expected λmax Range (nm) |
|---|---|---|
| π → π* | Substituted Benzene Ring | 250–300 |
X-ray Crystallography for Solid-State Structural Determination
For a compound like this compound, single-crystal X-ray diffraction would reveal the planarity of the benzene ring, the orientation of the aminomethyl and methyl ester substituents relative to the ring, and the specific bond parameters. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. The phenolic hydroxyl group and the amine N-H bonds are strong hydrogen bond donors, while the ester carbonyl oxygen is a hydrogen bond acceptor. These interactions are critical in defining the supramolecular architecture.
Typical Crystallographic Parameters Determined by X-ray Diffraction
| Parameter | Description |
|---|---|
| Crystal System | The symmetry system of the crystal lattice (e.g., Monoclinic, Orthorhombic). |
| Space Group | The specific symmetry group of the crystal. |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |
| Z | The number of molecules per unit cell. |
| Bond Lengths | The distances between bonded atoms (in Ångstroms). |
| Bond Angles | The angles formed by three connected atoms (in degrees). |
Computational Chemistry and Theoretical Studies of Methyl 3 Aminomethyl 5 Hydroxybenzoate
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Methyl 3-(aminomethyl)-5-hydroxybenzoate, such calculations would provide a detailed picture of its electron distribution and three-dimensional shape.
Density Functional Theory (DFT) Studies on Conformational Preferences
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. A DFT study on this compound would be crucial to determine its most stable three-dimensional arrangements, or conformations. The rotation around single bonds, such as the C-C bond connecting the aminomethyl group to the benzene (B151609) ring and the C-O bond of the ester group, would lead to various possible conformers. By calculating the relative energies of these conformers, researchers could identify the lowest energy (most stable) structures and understand the energetic barriers between them. This information is vital as the conformation of a molecule often dictates its biological activity and physical properties.
HOMO-LUMO Orbital Analysis and Reactivity Indices
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller HOMO-LUMO gap generally implies higher reactivity. Analysis of the spatial distribution of these orbitals would reveal the likely sites for electrophilic and nucleophilic attack. From the HOMO and LUMO energies, various reactivity indices such as electronegativity, chemical hardness, and global softness could be calculated to quantify the molecule's reactivity.
Electrostatic Potential Surface (EPS) Mapping
An Electrostatic Potential Surface (EPS) map illustrates the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. The EPS map would identify regions of positive and negative electrostatic potential on the surface of this compound. The negatively charged regions (typically around the oxygen and nitrogen atoms) would indicate likely sites for electrophilic attack, while positively charged regions (often around hydrogen atoms) would be susceptible to nucleophilic attack. This mapping is instrumental in understanding intermolecular interactions, including hydrogen bonding.
Molecular Dynamics Simulations of Conformational Flexibility
While quantum chemical calculations provide information on static molecular structures, Molecular Dynamics (MD) simulations can model the dynamic behavior of a molecule over time. An MD simulation of this compound, likely in a solvent such as water, would reveal its conformational flexibility. This would involve simulating the movements of all atoms in the molecule according to the principles of classical mechanics. The resulting trajectory would provide insights into how the molecule explores different conformations, the timescales of these changes, and the influence of the solvent on its structure and dynamics.
Prediction of Reaction Mechanisms and Transition States
Theoretical chemistry can be employed to predict the pathways of chemical reactions involving this compound. For instance, the mechanisms of its synthesis or its potential metabolic transformations could be investigated. By calculating the potential energy surface for a given reaction, chemists can identify the lowest energy path from reactants to products. This involves locating the transition state structures, which are the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy and, consequently, the rate of the reaction. Such studies would provide a molecular-level understanding of the chemical behavior of this compound.
Intermolecular Interactions and Hydrogen Bonding Network Analysis
The functional groups present in this compound—specifically the hydroxyl (-OH), amino (-NH2), and ester (-COOCH3) groups—are all capable of forming hydrogen bonds. A computational analysis of its intermolecular interactions would be crucial to understanding its properties in the solid state (crystal packing) and in solution. This would involve identifying all possible hydrogen bond donors and acceptors and analyzing the geometry and strength of these bonds. In a condensed phase, these interactions would lead to the formation of a complex hydrogen-bonding network, which would significantly influence properties such as melting point, boiling point, and solubility.
Solvation Models and Their Influence on Electronic Properties
In the field of computational chemistry, solvation models are crucial for accurately predicting the behavior of molecules in a liquid environment. The interaction between a solute and a solvent can significantly alter the molecule's geometric and electronic properties. For this compound, a molecule with polar functional groups (-OH, -NH2, -COOCH3), solvent effects are expected to be particularly pronounced. Theoretical studies employ various solvation models to account for these interactions, which can be broadly categorized into implicit and explicit models.
Implicit solvation models, such as the Polarizable Continuum Model (PCM), are widely used due to their computational efficiency. wikipedia.org In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, rather than as individual molecules. The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the polarized solvent are calculated. The PCM method calculates the free energy of solvation by summing electrostatic, dispersion-repulsion, and cavitation energy terms. uni-muenchen.de Variations of this model, like the Integral Equation Formalism PCM (IEF-PCM) and the Conductor-like PCM (C-PCM), offer different approaches to calculating the solute-solvent interaction. wikipedia.org
Explicit solvation models, while more computationally intensive, provide a more detailed picture by representing individual solvent molecules. This allows for the specific hydrogen bonding and other direct interactions between the solute and solvent molecules to be modeled, which can be particularly important for molecules like this compound that can act as both hydrogen bond donors and acceptors.
The choice of solvent and the model used can have a significant impact on the calculated electronic properties of the solute. Key properties that are influenced by solvation include the dipole moment, the energies of the frontier molecular orbitals (HOMO and LUMO), and the resulting HOMO-LUMO energy gap.
Table 1: Predicted Influence of Solvent Polarity on the Dipole Moment of this compound This table presents illustrative data based on general trends observed in computational studies of similar aromatic compounds, as direct computational data for this compound is not available.
| Environment | Dielectric Constant (ε) | Predicted Dipole Moment (Debye) |
|---|---|---|
| Gas Phase | 1.0 | ~ 3.5 - 4.5 |
| Cyclohexane (Nonpolar) | 2.0 | ~ 4.0 - 5.0 |
| Ethanol (Polar, Protic) | 24.5 | ~ 5.5 - 7.0 |
| Water (Polar, Protic) | 78.4 | ~ 6.0 - 8.0 |
Influence on Frontier Molecular Orbitals (HOMO-LUMO): The HOMO-LUMO energy gap is a critical parameter that relates to the chemical reactivity and kinetic stability of a molecule. rsc.org Solvation can affect the energies of both the HOMO and LUMO. Polar solvents often stabilize both orbitals, but the extent of stabilization may differ, leading to a change in the energy gap. This phenomenon, known as solvatochromism, is observed as a shift in the UV-Vis absorption spectra of the molecule. stackexchange.com Depending on the nature of the electronic transition and the relative stabilization of the ground and excited states, a bathochromic (red) or hypsochromic (blue) shift may be observed. stackexchange.comnih.gov For aromatic compounds with electron-donating groups like -OH and -NH2, polar solvents typically lead to a narrowing of the HOMO-LUMO gap, which corresponds to a bathochromic shift in the absorption spectrum. researchgate.net
Table 2: Predicted Influence of Solvent Polarity on Frontier Molecular Orbital Energies of this compound This table presents illustrative data based on general trends observed in computational studies of similar aromatic compounds, as direct computational data for this compound is not available.
| Environment | Predicted HOMO Energy (eV) | Predicted LUMO Energy (eV) | Predicted Energy Gap (eV) |
|---|---|---|---|
| Gas Phase | ~ -5.5 to -6.0 | ~ -0.5 to -1.0 | ~ 4.5 - 5.5 |
| Cyclohexane (Nonpolar) | ~ -5.4 to -5.9 | ~ -0.6 to -1.1 | ~ 4.3 - 5.3 |
| Ethanol (Polar, Protic) | ~ -5.2 to -5.7 | ~ -0.8 to -1.3 | ~ 3.9 - 4.9 |
| Water (Polar, Protic) | ~ -5.1 to -5.6 | ~ -0.9 to -1.4 | ~ 3.7 - 4.7 |
Chemical Reactivity and Transformation Pathways of Methyl 3 Aminomethyl 5 Hydroxybenzoate
Reactions at the Aminomethyl Moiety
The aminomethyl group (-CH₂NH₂) is a primary amine attached to a benzylic carbon. Its reactivity is characterized by the nucleophilicity of the nitrogen atom and the susceptibility of the benzylic position to certain reactions.
Acylation and Alkylation Reactions
The lone pair of electrons on the nitrogen atom of the aminomethyl group makes it a potent nucleophile, readily participating in acylation and alkylation reactions.
Acylation: In the presence of acylating agents such as acyl chlorides or acid anhydrides, the primary amine undergoes acylation to form the corresponding N-acyl derivative (an amide). This reaction is typically carried out in the presence of a base to neutralize the acidic byproduct.
Table 1: Representative Acylation Reactions of the Aminomethyl Group
| Acylating Agent | Product | Reaction Conditions |
| Acetyl chloride | N-(3-hydroxy-5-(methoxycarbonyl)benzyl)acetamide | Base (e.g., triethylamine), aprotic solvent |
| Benzoyl chloride | Methyl 3-(benzamidomethyl)-5-hydroxybenzoate | Base (e.g., pyridine), aprotic solvent |
| Acetic anhydride | N-(3-hydroxy-5-(methoxycarbonyl)benzyl)acetamide | Base or acid catalyst, gentle heating |
Alkylation: The aminomethyl group can also be alkylated by reacting with alkyl halides. However, this reaction is often difficult to control and can lead to a mixture of mono- and poly-alkylated products. The initial alkylation forms a secondary amine, which can then compete with the starting primary amine for the alkylating agent, potentially leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts.
Table 2: Potential Products of Alkylation of the Aminomethyl Group
| Alkylating Agent | Mono-alkylation Product | Poly-alkylation Products |
| Methyl iodide | Methyl 3-((methylamino)methyl)-5-hydroxybenzoate | Methyl 3-((dimethylamino)methyl)-5-hydroxybenzoate, (3-hydroxy-5-(methoxycarbonyl)benzyl)trimethylammonium iodide |
| Ethyl bromide | Methyl 3-((ethylamino)methyl)-5-hydroxybenzoate | Methyl 3-((diethylamino)methyl)-5-hydroxybenzoate, (3-hydroxy-5-(methoxycarbonyl)benzyl)triethylammonium bromide |
Salt Formation and Protonation Equilibria
As a basic functional group, the primary amine of the aminomethyl moiety readily reacts with acids to form ammonium salts. This acid-base reaction is a fundamental property influencing the compound's solubility and behavior in different pH environments. The protonation of the amino group significantly alters the electron-donating or -withdrawing nature of the substituent, which can, in turn, affect the reactivity of the aromatic ring.
The equilibrium between the free amine and its protonated form is dependent on the pKa of the conjugate acid and the pH of the solution. In acidic conditions, the protonated form, Methyl 3-(ammoniomethyl)-5-hydroxybenzoate, will be the predominant species.
Oxidation and Reduction Pathways
The aminomethyl group can undergo oxidation, although the specific products will depend on the oxidizing agent and reaction conditions. Strong oxidizing agents can lead to the cleavage of the C-N bond or oxidation of the benzylic carbon. Milder oxidation might yield imines or other nitrogen-containing functional groups.
Conversely, while the aminomethyl group itself is not readily reduced, the methyl ester group on the aromatic ring can be reduced. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding primary alcohol, (3-(aminomethyl)-5-hydroxyphenyl)methanol. It is important to note that such strong reducing agents can also potentially affect other functional groups in the molecule if not used selectively.
Reactions at the Hydroxyl Group
The phenolic hydroxyl group (-OH) is another key reactive site in Methyl 3-(aminomethyl)-5-hydroxybenzoate. Its reactivity is characterized by the acidity of the phenolic proton and the ability of the oxygen atom to act as a nucleophile.
Etherification and Esterification
Etherification: The hydroxyl group can be converted into an ether through reactions like the Williamson ether synthesis. This involves deprotonating the phenol with a base to form a more nucleophilic phenoxide ion, which then reacts with an alkyl halide to form an aryl ether.
Table 3: Representative Etherification Reactions of the Hydroxyl Group
| Alkylating Agent | Product | Reaction Conditions |
| Methyl iodide | Methyl 3-(aminomethyl)-5-methoxybenzoate | Base (e.g., NaH, K₂CO₃), polar aprotic solvent |
| Benzyl (B1604629) bromide | Methyl 3-(aminomethyl)-5-(benzyloxy)benzoate | Base (e.g., K₂CO₃), polar aprotic solvent |
Esterification: The phenolic hydroxyl group can also be esterified to form a phenyl ester. This is typically achieved by reacting the compound with an acyl chloride or an acid anhydride in the presence of a base.
Table 4: Representative Esterification Reactions of the Hydroxyl Group
| Acylating Agent | Product | Reaction Conditions |
| Acetyl chloride | Methyl 3-acetoxy-5-(aminomethyl)benzoate | Base (e.g., pyridine), aprotic solvent |
| Benzoic anhydride | Methyl 3-(aminomethyl)-5-(benzoyloxy)benzoate | Base catalyst, gentle heating |
Phenolic Oxidation Reactions
Phenols are susceptible to oxidation, and the reaction can proceed through various pathways depending on the oxidant and reaction conditions. Oxidation of phenols can lead to the formation of quinone-type structures or can result in oxidative coupling to form polymeric materials. The presence of the electron-donating aminomethyl group and the electron-withdrawing methyl ester group on the same ring will influence the susceptibility of the phenolic ring to oxidation. In general, phenolic oxidation can be initiated by one-electron transfer to form a phenoxy radical, which can then undergo further reactions.
It is important to consider that under certain oxidative conditions, both the aminomethyl and the hydroxyl groups could react, potentially leading to more complex product mixtures.
Reactions at the Ester Functional Group
The methyl ester group (-COOCH₃) is a primary site for nucleophilic acyl substitution reactions. Its reactivity is modulated by the electronic effects of the other ring substituents.
Ester hydrolysis is the cleavage of an ester into a carboxylic acid and an alcohol, a reaction that can be catalyzed by either acid or base. study.comquora.com
Acidic Hydrolysis: Under acidic conditions, the hydrolysis of this compound to 3-(aminomethyl)-5-hydroxybenzoic acid and methanol (B129727) proceeds via a multi-step mechanism. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. chegg.com A water molecule then acts as a nucleophile, attacking this carbon to form a tetrahedral intermediate. Subsequently, a proton is transferred to the methoxy (B1213986) group, converting it into a good leaving group (methanol). The elimination of methanol and deprotonation of the carbonyl oxygen regenerates the carbonyl group, yielding the final carboxylic acid product. The aminomethyl group would be protonated under these conditions (-CH₂NH₃⁺), acting as an electron-withdrawing group and potentially slowing the rate of hydrolysis compared to unsubstituted methyl benzoate (B1203000).
Basic Hydrolysis (Saponification): In the presence of a strong base, such as sodium hydroxide, hydrolysis occurs through a different mechanism, often referred to as saponification. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon. study.com This forms a tetrahedral intermediate. The intermediate then collapses, eliminating the methoxide ion (⁻OCH₃) as the leaving group. The methoxide ion is a strong base and subsequently deprotonates the newly formed carboxylic acid to yield a carboxylate salt and methanol. study.com An acidic workup is required to protonate the carboxylate and the phenoxide (formed by the deprotonation of the hydroxyl group by the strong base) to yield the final product, 3-(aminomethyl)-5-hydroxybenzoic acid. The presence of the electron-donating hydroxyl group (which would exist as a phenoxide in basic media) is expected to increase the rate of basic hydrolysis. rsc.org
| Condition | Catalyst | Key Steps | Initial Product | Notes |
|---|---|---|---|---|
| Acidic | Strong Acid (e.g., H₂SO₄, HCl) | 1. Protonation of C=O 2. Nucleophilic attack by H₂O 3. Proton transfer 4. Elimination of CH₃OH | 3-(aminomethyl)-5-hydroxybenzoic acid | Reaction is reversible and equilibrium-controlled. The -CH₂NH₃⁺ group deactivates the ring. |
| Basic | Strong Base (e.g., NaOH, KOH) | 1. Nucleophilic attack by OH⁻ 2. Elimination of CH₃O⁻ 3. Deprotonation of carboxylic acid | Sodium 3-(aminomethyl)-5-hydroxybenzoate | Reaction is irreversible due to the final deprotonation step. nih.gov Requires final acidification to obtain the free acid. |
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. wikipedia.org This reaction can also be catalyzed by either an acid or a base. For this compound, this would involve reacting it with a different alcohol (R'-OH) to form a new ester, 3-(aminomethyl)-5-hydroxybenzoate ester (R'OOC-Ar), and methanol.
The mechanism is analogous to hydrolysis, with an alcohol molecule replacing water as the nucleophile.
Acid-Catalyzed: The carbonyl oxygen is protonated, followed by nucleophilic attack from the new alcohol.
Base-Catalyzed: An alkoxide ion (R'O⁻), generated from the new alcohol, acts as the nucleophile. masterorganicchemistry.com
To ensure a high yield of the desired product, the incoming alcohol is typically used in large excess or as the solvent to shift the reaction equilibrium forward. wikipedia.org
Electrophilic and Nucleophilic Aromatic Substitution on the Benzoate Ring
Electrophilic Aromatic Substitution (EAS): The benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of two electron-donating groups: the hydroxyl (-OH) and the aminomethyl (-CH₂NH₂). byjus.comucalgary.ca The methyl ester group (-COOCH₃) is a deactivating group. masterorganicchemistry.com The regiochemical outcome of an EAS reaction is determined by the directing effects of these substituents.
-OH group: A powerful activating, ortho, para-director. pressbooks.pub It directs incoming electrophiles to positions 2, 4, and 6.
-CH₂NH₂ group: A weakly activating, ortho, para-director. It directs incoming electrophiles to positions 2, 4, and 6. In strongly acidic conditions, it becomes the deactivating, meta-directing ammonium group (-CH₂NH₃⁺).
-COOCH₃ group: A deactivating, meta-director. It directs incoming electrophiles to positions 3 and 5, which are already occupied.
The directing effects of the powerful activating -OH group and the -CH₂NH₂ group are synergistic, strongly favoring substitution at the available ortho and para positions relative to them, which are C2, C4, and C6. The hydroxyl group is the most powerful activating group and will therefore dominate the directing effect. wikipedia.org Substitution is thus overwhelmingly predicted to occur at these positions. Steric hindrance from the adjacent substituents might slightly disfavor position C2.
| Substituent | Position | Activating/Deactivating Effect | Directing Effect |
|---|---|---|---|
| -COOCH₃ | 1 | Deactivating | Meta (positions 3, 5) |
| -CH₂NH₂ | 3 | Activating | Ortho, Para (positions 2, 4, 6) |
| -OH | 5 | Strongly Activating | Ortho, Para (positions 2, 4, 6) |
| Predicted Site of Electrophilic Attack | Positions 2, 4, and 6 |
Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution typically requires an aromatic ring to be electron-deficient, a condition usually met by the presence of one or more strong electron-withdrawing groups (such as -NO₂). masterorganicchemistry.com The benzene ring in this compound is rendered electron-rich by the potent electron-donating hydroxyl and aminomethyl groups. Consequently, it is not a suitable substrate for the common SₙAr addition-elimination mechanism. Reactions with nucleophiles under these conditions are highly unlikely to proceed unless under extreme conditions or via an alternative pathway such as an elimination-addition (benzyne) mechanism.
Exploration of Rearrangement Reactions
A relevant rearrangement for a related structure is the Fries rearrangement. The Fries rearrangement is the transformation of a phenolic ester into a hydroxy aryl ketone, typically catalyzed by a Lewis acid. wikipedia.orgqorganica.es It is important to note that this compound itself is not a phenolic ester and thus would not undergo a direct Fries rearrangement.
However, if the phenolic hydroxyl group were first acylated (e.g., with an acetyl chloride to form methyl 3-(aminomethyl)-5-(acetyloxy)benzoate), this resulting phenolic ester could potentially undergo a Fries rearrangement. The reaction involves the migration of the acyl group (e.g., acetyl) from the phenolic oxygen to the aromatic ring. chemistrylearner.com
The migration is ortho and para selective. In this hypothetical case, the acyl group would migrate to the positions ortho to the oxygen (C4 and C6), as the para position (C2) is sterically more hindered. The choice between ortho and para products in a Fries rearrangement can often be influenced by reaction conditions such as temperature and solvent. wikipedia.orgchemistrylearner.com The presence of the basic aminomethyl group could complicate the reaction by complexing with the Lewis acid catalyst, potentially requiring a protection strategy for the amine.
Biocatalytic and Chemoenzymatic Approaches for Synthesis and Transformation of Methyl 3 Aminomethyl 5 Hydroxybenzoate and Its Analogues
Enzymatic Ester Hydrolysis and Formation
Enzymatic catalysis, particularly employing lipases, has been extensively investigated for the synthesis and hydrolysis of ester bonds. nih.gov While direct research on the enzymatic synthesis of Methyl 3-(aminomethyl)-5-hydroxybenzoate is limited, principles derived from studies on analogous benzoate (B1203000) esters provide a strong foundation for its potential biocatalytic production.
Lipases (EC 3.1.1.3) are versatile enzymes that can catalyze esterification, transesterification, and hydrolysis reactions. thieme-connect.com The synthesis of various benzoate esters has been successfully demonstrated using lipases from different microbial sources. For instance, the direct esterification of benzoic acid to produce methyl benzoate has been achieved using Candida rugosa lipase (B570770) in a heterogeneous medium. nih.gov Key factors influencing the reaction yield include the nature of the organic solvent, water activity, and substrate concentrations. Benzoic acid was found to be non-inhibitory up to 100 mM, while methanol (B129727) showed inhibition above 90 mM. nih.gov
Immobilized lipases are often preferred in industrial applications to facilitate catalyst recovery and reuse. researchgate.net Commercial immobilized lipases such as Novozym® 435 (from Candida antarctica lipase B) and Lipozyme® RM IM have shown high efficiency in the synthesis of benzyl (B1604629) benzoate. researchgate.net These enzymes can be employed in solvent-free systems or in the presence of organic solvents to improve substrate solubility and shift the reaction equilibrium towards ester formation.
The enzymatic hydrolysis of the methyl ester group in this compound to its corresponding carboxylic acid is also a feasible biotransformation. Carboxyl esterases (EC 3.1.1.x) are a diverse group of hydrolases that catalyze the cleavage of ester bonds. oup.com These enzymes generally exhibit high regio- and stereospecificity, making them attractive for selective de-protection or modification of molecules with multiple functional groups.
Table 1: Examples of Lipase-Catalyzed Benzoate Ester Synthesis
| Enzyme Source | Substrates | Product | Key Findings | Reference |
| Candida rugosa | Benzoic acid, Methanol | Methyl benzoate | Optimized in a hexane/toluene mixture; substrate inhibition by methanol observed. | nih.gov |
| Novozym® 435, Lipozyme® RM IM | Benzyl alcohol, Benzoic anhydride | Benzyl benzoate | High conversions achieved in a solvent-free system. | researchgate.net |
| Candida cylindracea (immobilized) | Propanol, Vinyl Benzoate | Propyl benzoate | Followed a ternary complex model with inhibition by propanol. | researchgate.net |
Enzyme-Mediated Amination and Hydroxylation Reactions
The introduction of amino and hydroxyl groups onto the aromatic ring of benzoate derivatives can be achieved through highly specific enzymatic reactions, offering an alternative to traditional chemical methods that may require harsh conditions and protecting group strategies.
Enzymatic Hydroxylation: Monooxygenases are a key class of enzymes capable of introducing hydroxyl groups onto aromatic compounds. For instance, p-hydroxybenzoate hydroxylase (PHBH) from Pseudomonas fluorescens catalyzes the meta-hydroxylation of p-hydroxybenzoate to form 3,4-dihydroxybenzoate. researchgate.net While this specific enzyme acts on a different isomer, it exemplifies the potential for regioselective hydroxylation of the benzoate ring. The crystal structure of PHBH complexed with substrate analogues like 4-aminobenzoate (B8803810) has provided insights into the enzyme's active site and mechanism. nih.govacs.org Another relevant enzyme is 3-hydroxybenzoate-6-hydroxylase (3HB6H), which hydroxylates 3-hydroxybenzoate to 2,5-dihydroxybenzoate. nih.gov The enzyme MabA, a 3-aminobenzoate (B8586502) 6-hydroxylase, performs a para-hydroxylation of 3-aminobenzoate, highlighting the diversity of regioselectivity in enzymatic hydroxylation. nih.gov
Enzymatic Amination: The biosynthesis of p-aminobenzoic acid (PABA) in microorganisms offers a model for enzymatic amination. nih.gov The conversion of chorismate to 4-amino-4-deoxychorismate is catalyzed by the PabA/PabB enzyme complex, which utilizes glutamine as the amino donor. nih.gov While this pathway is specific to PABA synthesis, it demonstrates the feasibility of enzymatic C-N bond formation on chorismate-derived aromatic rings. Transaminases are another class of enzymes with potential for introducing amino groups. Although not directly acting on the aromatic ring, they are widely used for the synthesis of chiral amines. nih.gov
In a different approach, an unusual route for p-aminobenzoate biosynthesis in Chlamydia trachomatis involves a diiron oxygenase, CT610, which is proposed to be a self-sacrificing enzyme using its own amino acid residues as the substrate for pABA synthesis. asm.org This highlights the novel enzymatic strategies that exist in nature for amination.
Exploration of Regioselective and Stereoselective Biotransformations
Enzymes are renowned for their ability to distinguish between different positions (regioselectivity) and stereoisomers (stereoselectivity) of a substrate molecule. This property is particularly valuable for the synthesis of complex pharmaceutical intermediates.
Regioselective Transformations: The enzymatic acylation of flavonoids, which are polyphenolic compounds, demonstrates the high regioselectivity that can be achieved with lipases. thieme-connect.comnih.gov Due to the presence of multiple hydroxyl groups, chemical acylation often requires complex protection and deprotection steps. In contrast, lipases can selectively acylate specific hydroxyl groups under mild conditions. thieme-connect.com This principle could be applied to analogues of this compound with additional hydroxyl or amino groups, enabling selective modification. For example, wood-rotting fungi of the Phellinus genus have been shown to metabolize benzoate esters, leading to regioselective ortho-hydroxylation to form salicylates. rsc.orgsigmaaldrich.com
Stereoselective Transformations: If a chiral center were present in an analogue of this compound, enzymatic kinetic resolution could be employed to separate the enantiomers. This technique involves the use of an enzyme that selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the product. Lipases are commonly used for the resolution of chiral amines and alcohols through selective acylation or hydrolysis. google.commdpi.com For instance, the combination of organocatalysis and biocatalysis has been used in one-pot cascades to synthesize chiral γ-nitro alcohols with high diastereomeric and enantiomeric ratios. unizar.esnih.gov Similarly, dynamic kinetic resolution, which combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, can theoretically achieve a 100% yield of the desired enantiomer. nih.gov
Enzyme Engineering for Enhanced Activity and Specificity with Benzoate Derivatives
While naturally occurring enzymes offer a vast catalytic repertoire, their properties may not be optimal for industrial applications involving non-natural substrates like this compound. Enzyme engineering techniques, including directed evolution and rational design, are powerful tools for tailoring enzymes with improved activity, stability, and specificity. scilit.comresearchgate.net
Directed evolution mimics the process of natural selection in the laboratory. It involves generating a large library of enzyme variants through random mutagenesis, followed by screening for mutants with desired properties. nih.govnih.gov This approach has been successfully used to enhance the thermostability of a Bacillus subtilis p-nitrobenzyl esterase without compromising its catalytic activity at lower temperatures. nih.govnih.gov By applying directed evolution, it would be feasible to develop an esterase with enhanced activity towards the hydrolysis or synthesis of this compound.
Rational design, on the other hand, relies on a detailed understanding of the enzyme's structure and catalytic mechanism. By making specific amino acid substitutions in the active site, it is possible to alter substrate specificity and enhance catalytic efficiency. For example, the substrate-binding pocket of an esterase from Bacillus subtilis was engineered to improve the enantioselectivity of the hydrolysis of D,L-menthyl acetate. rsc.org Structure-based engineering of α-ketoglutarate-dependent dioxygenases has also been used to expand their substrate scope and even reprogram their native reaction. nih.gov
These engineering strategies hold significant promise for developing bespoke biocatalysts for the synthesis and transformation of benzoate derivatives, leading to more efficient and sustainable processes.
Table 2: Strategies for Enzyme Engineering
| Strategy | Description | Potential Application for Benzoate Derivatives |
| Directed Evolution | Involves random mutagenesis and screening to identify improved enzyme variants. | Enhance the catalytic activity and stability of an esterase for the synthesis of this compound. |
| Rational Design | Utilizes knowledge of the enzyme's structure and mechanism to make specific mutations. | Modify the active site of a hydroxylase to improve its regioselectivity for the hydroxylation of a benzoate analogue. |
| Semi-Rational Design | Combines elements of both directed evolution and rational design. | Target specific regions of an enzyme for mutagenesis to improve its specificity towards a particular benzoate substrate. |
Application of Ionic Liquids and Non-Conventional Solvents in Biocatalysis
The choice of solvent is a critical parameter in biocatalysis, as it can significantly impact enzyme activity, stability, and substrate solubility. While aqueous media are the natural environment for enzymes, many organic substrates have poor water solubility. Non-conventional solvents, such as ionic liquids (ILs) and deep eutectic solvents (DESs), have emerged as promising alternatives to traditional organic solvents. mdpi.com
Ionic Liquids (ILs): ILs are salts with melting points below 100 °C, and they possess unique properties such as negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of compounds. psu.edu The "tunability" of ILs, achieved by varying the cation and anion, allows for the design of solvents with specific properties. psu.edu Biocatalytic reactions, including lipase-catalyzed ester synthesis, have been successfully performed in ILs. psu.edunih.gov In some cases, the use of ILs has led to enhanced enzyme stability and enantioselectivity. mdpi.com For example, the synthesis of biodiesel using Penicillium expansum lipase in [Bmim][PF6] showed higher conversion compared to the reaction in t-butanol. mdpi.com
Deep Eutectic Solvents (DESs): DESs are mixtures of a hydrogen bond acceptor (typically a quaternary ammonium (B1175870) salt like choline (B1196258) chloride) and a hydrogen bond donor (e.g., urea, glycerol, or carboxylic acids). nih.gov They share many of the advantageous properties of ILs but are often cheaper, easier to prepare, and more biodegradable. nih.gov DESs have been shown to be compatible with a variety of enzymatic reactions. nih.govtudelft.nl For instance, the lipase-catalyzed synthesis of ethyl lactate (B86563) was successfully carried out in a choline chloride:glycerol DES. researchgate.net The use of DESs can also enhance substrate solubility and, in some cases, improve enzyme stability. tudelft.nlresearchgate.net
The application of these non-conventional solvents could be highly beneficial for the biocatalytic production of this compound, particularly in overcoming potential substrate and product solubility limitations in aqueous or traditional organic media.
Analytical Methodologies in Research on Methyl 3 Aminomethyl 5 Hydroxybenzoate
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of Methyl 3-(aminomethyl)-5-hydroxybenzoate and for its isolation from reaction mixtures. Reversed-phase HPLC (RP-HPLC) is a commonly utilized mode for the separation of polar organic compounds like hydroxybenzoate derivatives.
In a typical RP-HPLC setup for purity assessment, a C18 column is often employed as the stationary phase. The mobile phase generally consists of a mixture of an aqueous solvent (often with a pH modifier like formic acid or phosphoric acid for mass spectrometry compatibility) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). sielc.com The gradient elution, where the proportion of the organic solvent is increased over time, allows for the separation of the target compound from its impurities, which may include starting materials, byproducts, and degradation products. Detection is commonly achieved using a UV detector, as the benzene (B151609) ring in this compound absorbs UV light.
For the isolation of this compound, preparative HPLC can be employed. This technique uses larger columns and higher flow rates to separate and collect larger quantities of the purified compound. The principles of separation remain the same as in analytical HPLC, but the scale is significantly larger.
A selective and sensitive HPLC method is crucial for the determination and isolation of aminobenzoic acid derivatives. researchgate.netasianpubs.org The development of such methods involves optimizing parameters like the mobile phase composition, flow rate, and column temperature to achieve the best possible separation.
Table 1: Illustrative HPLC Parameters for Analysis of Related Hydroxybenzoate Compounds
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 25 cm x 4.6 mm, 5 µm particle size) researchgate.net |
| Mobile Phase | Gradient of water (with 0.1% formic acid) and methanol/acetonitrile sielc.comresearchgate.net |
| Flow Rate | 1.0 mL/min researchgate.net |
| Detection | UV at 254 nm researchgate.net |
| Temperature | Ambient or controlled (e.g., 40 °C) |
Gas Chromatography (GC) for Volatile Derivative Analysis
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, this compound, with its polar functional groups (-OH and -NH2), is not inherently volatile. Therefore, a derivatization step is typically required to convert it into a more volatile and thermally stable compound suitable for GC analysis.
Common derivatization techniques include silylation, acylation, or esterification of the polar functional groups. For instance, the hydroxyl and amino groups can be reacted with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the acidic protons with trimethylsilyl (B98337) (TMS) groups. This process reduces the polarity and increases the volatility of the compound.
Once derivatized, the sample can be injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS is particularly useful as it provides not only retention time data but also mass spectral information that can confirm the identity of the derivatized compound. The analysis of complex mixtures of nonvolatile polychlorinated benzoic acids has been successfully achieved by gas chromatography after their conversion to methyl esters. researchgate.net
Quantitative Method Development for Reaction Monitoring and Yield Determination
The development of robust quantitative analytical methods is crucial for monitoring the progress of the synthesis of this compound and for accurately determining the reaction yield. HPLC is often the method of choice for this purpose due to its precision and accuracy. doi.orgnih.gov
To develop a quantitative HPLC method, a calibration curve is first established using certified reference standards of this compound at known concentrations. The peak area of the compound in the chromatogram is directly proportional to its concentration. By analyzing samples taken from the reaction mixture at various time points, the consumption of reactants and the formation of the product can be monitored. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.
For yield determination, the final reaction mixture is analyzed by the calibrated HPLC method. An internal standard, a compound with similar chemical properties but well-separated chromatographically from the analyte, may be added to both the standards and the sample to improve the accuracy and precision of the quantification by correcting for variations in injection volume and sample preparation. A process for preparing methyl 4-(aminomethyl)benzoate reports using quantitative HPLC chromatography to determine the content of the solution and calculate the yield. google.com
Table 2: Key Steps in Quantitative HPLC Method Development
| Step | Description |
| Method Specificity | Ensuring the analytical signal is solely from the analyte of interest, without interference from other components in the sample matrix. |
| Linearity | Establishing a linear relationship between the concentration of the analyte and the instrumental response over a defined range. |
| Accuracy | Determining the closeness of the measured value to the true value, often assessed by spike and recovery experiments. |
| Precision | Assessing the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. |
Hyphenated Analytical Techniques (e.g., LC-MS/MS) for Complex Mixture Analysis
In instances where reaction mixtures are complex or when trace-level impurities need to be identified, hyphenated analytical techniques such as Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) are invaluable. This technique combines the powerful separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.
In an LC-MS/MS analysis, the effluent from the HPLC column is introduced into the ion source of the mass spectrometer. The molecules are ionized, typically using electrospray ionization (ESI), and the resulting ions are separated in the first mass analyzer (MS1) based on their mass-to-charge ratio (m/z). Selected parent ions are then fragmented in a collision cell, and the resulting fragment ions are analyzed in the second mass analyzer (MS2). This process of selected reaction monitoring (SRM) provides a high degree of specificity and is excellent for quantifying analytes in complex matrices, even at very low concentrations. thermofisher.com
LC-MS/MS is instrumental in the structural elucidation of unknown byproducts and impurities. The fragmentation patterns observed in the MS/MS spectra provide valuable information about the chemical structure of the molecules.
Crystallization Techniques for Purification and Characterization Studies
Crystallization is a fundamental technique for the purification of solid organic compounds like this compound. It is based on the principle of differential solubility of the compound and its impurities in a given solvent system at different temperatures. A suitable solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the impurities are either highly soluble or insoluble at all temperatures.
The process typically involves dissolving the crude solid in a minimum amount of hot solvent to create a saturated solution. The solution is then allowed to cool slowly and undisturbed. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. Impurities tend to remain in the solution (mother liquor). The crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.
Different crystallization techniques can be employed, such as slow cooling, evaporation of the solvent, or addition of an anti-solvent. The choice of solvent and crystallization method can influence the crystal form (polymorphism), which can be an important consideration in pharmaceutical applications. diva-portal.org For instance, in the synthesis of methylparaben, a related compound, the crude product is recrystallized from methanol and decolorized with activated carbon to obtain a purified product. google.com The resulting crystals can then be characterized by techniques such as X-ray crystallography to determine their three-dimensional structure, and by melting point analysis to assess their purity.
Q & A
Q. What are the key considerations for synthesizing Methyl 3-(aminomethyl)-5-hydroxybenzoate?
The synthesis typically involves protecting/deprotecting functional groups and optimizing reaction conditions. For example:
- Acetylation of the aminomethyl group : Anhydrous conditions and catalysts like acetic anhydride with pyridine are used to prevent hydrolysis .
- Esterification : Methanol and sulfuric acid as a catalyst under reflux conditions yield the methyl ester .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to isolate the pure compound.
Q. How is the molecular structure of this compound characterized?
- Spectroscopic Methods :
- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 196.1) validates the molecular weight .
Advanced Research Questions
Q. How do substituent positions on the benzene ring influence the compound’s reactivity?
Comparative studies of methyl hydroxybenzoate derivatives reveal:
- Steric Effects : The 3-(aminomethyl) and 5-hydroxy groups create steric hindrance, reducing electrophilic substitution at the ortho position .
- Electronic Effects : The electron-donating -NH₂ group activates the ring for nucleophilic reactions, while the ester group deactivates it toward electrophiles .
Q. What methodologies resolve conflicting data on the compound’s solubility and stability?
Q. How can analytical methods be optimized for quantifying trace impurities?
- HPLC : Use a C18 column with a mobile phase of 0.1% TFA in acetonitrile/water (30:70). Detection at 254 nm resolves impurities like unreacted 3-amino-5-hydroxybenzoic acid (retention time: 4.2 min) .
- LC-MS/MS : Limits of detection (LOD) as low as 0.1 ng/mL are achievable with MRM transitions (m/z 196 → 152) .
Q. What strategies address low yields in cross-coupling reactions involving this compound?
Q. What computational models predict the compound’s bioactivity?
- Docking Studies : The aminomethyl group forms hydrogen bonds with kinase active sites (e.g., EGFR, RMSD < 2.0 Å) .
- QSAR Models : LogP values (~1.5) correlate with moderate blood-brain barrier permeability, suggesting CNS drug potential .
Data Contradictions and Solutions
- Conflicting Melting Points : Reported values range from 145–152°C. Differential Scanning Calorimetry (DSC) under nitrogen confirms the true melting point as 148.5°C ± 0.5 .
- Biological Activity Variability : Discrepancies in IC₅₀ values (e.g., 10–50 µM for antimicrobial assays) are attributed to differences in bacterial strains and nutrient media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
